2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-fluoro-1,3-benzoxazole. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. After completion of the reaction, the product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and amine
Scientific Research Applications
2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, such as antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and molecular targets.
Industrial Applications: It is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide can be compared with other benzoxazole derivatives, such as:
- 2-Chloro-N-[(4-methyl-1,3-benzoxazol-2-yl)methyl]acetamide
- 2-Chloro-N-[(4-bromo-1,3-benzoxazol-2-yl)methyl]acetamide
- 2-Chloro-N-[(4-iodo-1,3-benzoxazol-2-yl)methyl]acetamide
These compounds share similar structural features but differ in the substituents on the benzoxazole ring, which can lead to variations in their biological activities and applications .
Properties
IUPAC Name |
2-chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O2/c11-4-8(15)13-5-9-14-10-6(12)2-1-3-7(10)16-9/h1-3H,4-5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXXJORGUSKHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(O2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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